H-Ser-phe-leu-leu-arg-OH
Description
Contextualizing H-Ser-Phe-Leu-Leu-Arg-OH as a Thrombin Receptor-Activating Peptide
This compound is a synthetic peptide that corresponds to the first five amino acids of the new N-terminus exposed after the enzymatic cleavage of the human thrombin receptor by the protease thrombin. nih.gov This process of cleavage and subsequent self-activation is a unique mechanism for a G protein-coupled receptor (GPCR). biorxiv.orgbenthamscience.com The synthetic peptide, by mimicking this "tethered ligand," can directly activate the receptor without the need for prior enzymatic action. nih.govresearchgate.net
The activation of the thrombin receptor, officially known as Protease-Activated Receptor 1 (PAR1), initiates a cascade of intracellular events. ahajournals.orgnih.gov These signaling pathways are crucial in various physiological processes, including platelet aggregation, a key event in blood clotting. nih.govlookchem.com The ability of this compound to trigger these responses makes it an invaluable tool for studying the intricacies of PAR1 signaling. nih.gov
Significance of this compound in Proteinase-Activated Receptor Research
The discovery and application of this compound and its derivatives, such as the hexapeptide SFLLRN-NH2 (TRAP-6), have been pivotal in advancing our understanding of the broader family of Proteinase-Activated Receptors (PARs). benthamscience.cominnopep.comcaymanchem.com There are four known members of the PAR family (PAR1, PAR2, PAR3, and PAR4), each activated by specific proteases that unveil a unique tethered ligand. ahajournals.orgresearchgate.net
The study of peptides like this compound has allowed researchers to:
Dissect the specific signaling pathways activated by PAR1. ahajournals.org
Differentiate the roles of PAR1 from other PARs in various cell types. researchgate.net
Investigate the concept of "biased agonism," where different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. ahajournals.org
The use of synthetic activating peptides provides a controlled way to stimulate these receptors, bypassing the complexity of enzymatic activation and allowing for a more precise examination of receptor function and signaling. interchim.fr
Historical Development and Key Discoveries Related to this compound Function
The journey to understanding this compound's function is intertwined with the discovery of the thrombin receptor itself. In 1991, the cloning of the functional thrombin receptor revealed a novel mechanism of activation through proteolytic cleavage. lookchem.com This groundbreaking work laid the foundation for the "tethered ligand" hypothesis. researchgate.netlookchem.com
Subsequent research focused on identifying the specific amino acid sequence responsible for receptor activation. Studies using synthetic peptides pinpointed the sequence SFLLRN as the key agonist motif. lookchem.comnih.gov Further investigations demonstrated that the pentapeptide this compound was also a potent activator. nih.gov These studies defined the critical structural requirements for thrombin receptor activation, highlighting the importance of the free amino group of the N-terminal serine and the phenyl ring of phenylalanine. nih.gov This knowledge has been instrumental in the development of both agonists and antagonists for PAR1, with potential therapeutic applications in thrombosis and other diseases. lookchem.comnih.gov
| Property | Value |
| Molecular Formula | C30H50N8O7 |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Sequence | SFLLR |
| Synonyms | Thrombin Receptor Activator for Peptide 5 (TRAP-5), TRAP-5 trifluoroacetate (B77799) salt |
| Data from PubChem nih.gov |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDIYITSYDTAY-LSBAASHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649491 | |
| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141685-53-2 | |
| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Peptide Synthesis and Analog Design Strategies for H Ser Phe Leu Leu Arg Oh
Methodologies for H-Ser-Phe-Leu-Leu-Arg-OH Synthesis
The chemical synthesis of this compound is predominantly achieved through a step-wise assembly of its constituent amino acids. Solid-phase peptide synthesis (SPPS) represents the most common and efficient approach for this purpose.
Solid-Phase Peptide Synthesis Approaches for this compound and its Analogues
Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound and its derivatives. This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. A key advantage of SPPS is the ability to drive reactions to completion by using excess soluble reagents, which can then be easily removed by washing the resin-bound peptide.
For the synthesis of peptides with a C-terminal carboxylic acid like this compound, acid-sensitive resins are often employed. For instance, the 2-chlorotrityl (2-ClTrt) resin has been utilized in the synthesis of precursors for cyclic analogues of this peptide. researchgate.net This type of resin allows for the cleavage of the completed peptide chain under mild acidic conditions, which helps to preserve acid-labile protecting groups on the amino acid side chains. The synthesis proceeds from the C-terminus (Arginine) to the N-terminus (Serine), with each amino acid being double-coupled to ensure a high yield at each step.
The general cycle for each amino acid addition in an Fmoc-based SPPS strategy involves:
Deprotection: Removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).
Washing: Thorough washing of the resin to remove the deprotection reagent and by-products.
Coupling: Activation and coupling of the carboxyl group of the incoming Fmoc-protected amino acid to the free N-terminal amine of the resin-bound peptide.
Washing: Removal of excess reagents and by-products.
This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed, typically in a single step using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Coupling Reagents Utilized in this compound Synthesis
The formation of the amide (peptide) bond between amino acids is a critical step in peptide synthesis that requires the activation of the carboxylic acid group of the incoming amino acid. A variety of chemical coupling reagents have been developed to facilitate this reaction efficiently, minimizing side reactions and racemization.
In the synthesis of this compound and its analogues, carbodiimide (B86325) and phosphonium/uronium salt-based reagents are commonly used. For example, the synthesis of cyclic analogues of this compound has been achieved using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as the coupling reagent. researchgate.net Other commonly employed reagent systems include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with an additive like HOBt (Hydroxybenzotriazole) . These reagents react with the carboxylic acid to form a highly reactive activated ester, which then rapidly acylates the free amino group of the growing peptide chain.
| Coupling Reagent Class | Specific Reagent Example | Full Name |
| Uronium/Phosphonium Salts | TBTU | 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |
| Additives | HOBt | Hydroxybenzotriazole |
Design and Elucidation of this compound Analogues
To explore the structure-activity relationship (SAR) of this compound, numerous analogues have been designed and synthesized. These modifications include linear substitutions, cyclization, and other structural alterations aimed at modulating biological activity, selectivity, and metabolic stability.
Development of Linear this compound Peptide Analogues
One common modification is the amidation of the C-terminus, resulting in H-Ser-Phe-Leu-Leu-Arg-NH2 (P5-NH2) . researchgate.net This modification removes the negative charge of the C-terminal carboxylate, which can affect binding and biological activity.
Another strategy involves the substitution of amino acid residues. A notable example is the replacement of the C-terminal arginine with citrulline to create H-Ser-Phe-Leu-Leu-Cit-OH ((Cit5)-TRAP-5) . njpeptide.comnjpeptide.com This substitution alters the guanidinium (B1211019) group of arginine, which is often a key determinant in receptor recognition and activation.
| Analogue Name | Sequence | Modification from Parent Peptide |
| P5-NH2 | H-Ser-Phe-Leu-Leu-Arg-NH2 | C-terminal amidation |
| (Cit5)-TRAP-5 | H-Ser-Phe-Leu-Leu-Cit-OH | Arginine (Arg) at position 5 replaced by Citrulline (Cit) |
Synthesis and Characterization of Cyclic this compound Analogues
Cyclization is a powerful strategy in peptide design to impose conformational constraints. Constraining the peptide backbone can lock it into a bioactive conformation, potentially increasing potency and selectivity, as well as enhancing stability against enzymatic degradation.
Cyclic analogues of this compound have been synthesized and characterized. researchgate.netresearchgate.net One approach involved synthesizing a linear precursor on a 2-chlorotrityl resin and then performing cyclization in solution after cleavage from the solid support. researchgate.net For example, cyclic analogues have been prepared by introducing residues like 2,3-diaminopropionic acid (Dap) and Lysine (Lys) to facilitate head-to-tail or side-chain-to-side-chain cyclization. researchgate.net
Examples of such cyclic analogues include cyclo-(Phe-Leu-Leu-Arg-εLys-Dap) and its diastereomer cyclo-(D-Phe-Leu-Leu-Arg-εLys-Dap) . researchgate.net In these compounds, an amide bond is formed to create the cyclic structure. The identity and purity of these complex molecules are confirmed using techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Structural Modifications for Modulating this compound Activity
A variety of structural modifications beyond simple substitution and cyclization can be employed to modulate the activity of this compound. These modifications are intended to fine-tune the peptide's physicochemical properties and its interaction with the target receptor.
Incorporation of D-amino acids , such as in cyclo-(D-Phe-Leu-Leu-Arg-εLys-Dap), is a common strategy. researchgate.net This can alter the peptide's secondary structure and, importantly, increase its resistance to proteases, thereby extending its biological half-life.
Other modifications can include:
N-terminal modifications: Acetylation of the N-terminal serine (Ac-Ser) can neutralize the positive charge of the N-terminal amine, which may influence receptor interaction.
Side-chain modifications: Altering the side chains of the amino acids, for example, by using non-proteinogenic amino acids, can probe specific interactions within the receptor's binding site. The substitution of Arginine with Citrulline is one such example of side-chain modification. njpeptide.comnjpeptide.com
These structural changes are critical for developing a comprehensive understanding of how the peptide's structure dictates its function and for designing new molecules with tailored activities.
Conformational Analysis and Molecular Interactions of H Ser Phe Leu Leu Arg Oh
Spectroscopic Characterization of H-Ser-Phe-Leu-Leu-Arg-OH Conformation
Spectroscopic techniques are pivotal in determining the three-dimensional structure of peptides in solution, providing insights that bridge the gap between the primary amino acid sequence and its biologically active form.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, has been a primary tool for the conformational analysis of this compound. researchgate.net This non-invasive technique allows for the study of the peptide in a solution environment that mimics physiological conditions. By analyzing the interactions between atomic nuclei, NMR can reveal details about bond angles, distances between non-bonded atoms, and the presence of stable hydrogen bonds that define the peptide's fold.
Researchers utilize a suite of 2D NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), to detect protons that are close in space (typically <5 Å), even if they are far apart in the amino acid sequence. This information is critical for identifying turns and folded structures. Additionally, the temperature coefficients of amide proton chemical shifts are measured to identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns. researchgate.net
Assessment of this compound Conformational States in Solution
Linear peptides in solution are often flexible and can exist as an equilibrium of multiple conformations. ucl.ac.uk However, NMR studies on this compound have revealed a preference for a distinct, folded conformation rather than a completely random coil. researchgate.net The analysis suggests the presence of a β-turn, a common type of non-random structure in peptides, which creates a compact fold. This turn is believed to be crucial for orienting the key pharmacophoric groups—the aromatic side chain of Phenylalanine (Phe) and the guanidinium (B1211019) group of Arginine (Arg)—into a specific spatial arrangement. researchgate.netresearchgate.net This defined structure is thought to be the "bioactive conformation" responsible for receptor binding and activation.
| Feature | Description | Source |
| Dominant Structure | Evidence of a folded conformation, specifically a β-turn structure. | researchgate.net |
| Key Residues | The turn structure brings the Phe and Arg residues into spatial proximity. | researchgate.netresearchgate.net |
| Flexibility | While a preferred fold exists, the peptide retains a degree of flexibility in solution, characteristic of linear peptides. | nih.govucl.ac.uk |
Computational Approaches to this compound Conformation
Computational chemistry provides powerful tools to complement experimental data from NMR, offering a theoretical lens to explore the conformational landscape of peptides.
Molecular Modeling of this compound and its Analogues
Molecular modeling has been employed to build and analyze three-dimensional models of this compound and its analogues, such as the amidated version H-Ser-Phe-Leu-Leu-Arg-NH2 (P5-NH2). researchgate.net These studies use the experimental constraints derived from NMR, such as interproton distances, as a basis for generating and refining computational models. The process involves constructing the peptide in silico and then using molecular mechanics force fields to simulate its behavior. This approach allows for a detailed visualization of the peptide's structure and helps in rationalizing the differences in biological activity observed between the peptide and its analogues. researchgate.net
Prediction and Analysis of Low Energy Conformations for this compound
A primary goal of computational analysis is to predict the most stable, or low-energy, conformations of a peptide. researchgate.net This is achieved through techniques like conformational searches, energy minimization, and molecular dynamics (MD) simulations. For this compound, these calculations have identified a family of low-energy structures. researchgate.net The results from these simulations are consistent with the NMR data, confirming that the most stable predicted conformations feature a folded, β-turn-like structure. researchgate.net This turn effectively positions the side chains of Phe at position 2 and Arg at position 5 in a specific orientation that is believed to be essential for interaction with the thrombin receptor. researchgate.netresearchgate.net
| Parameter | Finding | Implication | Source |
| Predicted Conformation | Low-energy structures consistently show a β-turn motif. | The folded structure is energetically favorable and not just a transient state. | researchgate.net |
| Key Pharmacophore Orientation | The Phe and Arg side chains are oriented in a specific spatial arrangement. | This arrangement is hypothesized to be the key for receptor recognition and activation. | researchgate.netresearchgate.net |
| Validation | Predicted models are in strong agreement with experimental NMR data. | Increases confidence in the proposed bioactive conformation. | researchgate.net |
Mechanisms of Action and Receptor Engagement of H Ser Phe Leu Leu Arg Oh
H-Ser-Phe-Leu-Leu-Arg-OH as a Proteinase-Activated Receptor (PAR) Agonist
Proteinase-activated receptors are a unique family of G-protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. nih.govinterchim.fr This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling. nih.govpnas.org Synthetic peptides that correspond to this tethered ligand sequence can also directly activate PARs without the need for proteolytic cleavage. interchim.frfrontiersin.org
This compound is a selective agonist for Proteinase-Activated Receptor 1 (PAR-1). nih.govscientificlabs.ie PAR-1 is activated when proteases like thrombin cleave the receptor's N-terminus, exposing the tethered ligand sequence beginning with SFLLRN. nih.govpnas.org The synthetic peptide this compound mimics the first five amino acids of this newly revealed sequence (Ser-Phe-Leu-Leu-Arg-Asn), allowing it to directly bind to and activate PAR-1. nih.govpnas.org This activation occurs independently of the protease and receptor cleavage. pnas.org
Studies have shown that this compound can stimulate responses in cells that have been desensitized to thrombin, indicating that its action is directly on PAR-1. nih.gov This specificity makes it a valuable tool for studying the distinct functions and signaling pathways of PAR-1.
The activity of this compound is a classic example of tethered ligand mimicry. ahajournals.org The natural activation of PAR-1 involves a conformational change induced by the binding of the tethered ligand to the body of the receptor. pnas.org this compound, by sharing the critical amino acid sequence, can fit into the same binding pocket and trigger a similar conformational change, thereby initiating the receptor's signaling cascade. pnas.org The protonated amino group at the N-terminus of the synthetic peptide is crucial for its agonist activity, mirroring the new amino terminus created by receptor cleavage. pnas.org
This mimicry allows researchers to bypass the enzymatic cleavage step and directly probe the consequences of PAR-1 activation in various cell types and tissues. pnas.orgnih.gov
Specificity of this compound for Proteinase-Activated Receptor 1 (PAR-1) Activation
Receptor Binding Dynamics of this compound
The interaction between this compound and PAR-1 is a dynamic process governed by specific binding sites and the contributions of individual amino acid residues.
The binding of the tethered ligand, and by extension its mimics like this compound, is thought to involve the second extracellular loop of the PAR-1 receptor. frontiersin.org This interaction is what initiates the conformational changes necessary for signal transduction. While the precise molecular interactions are complex, the specificity of this compound for PAR-1 suggests a highly complementary binding site.
The biological activity of this compound is dependent on the specific chemical properties of its constituent amino acids, which form the key pharmacophoric groups. Research has highlighted the importance of a cluster formed by the Phenylalanine (Phe) and Arginine (Arg) residues, along with the N-terminal amino group, for receptor activation. researchgate.net
Table 1: Contributions of Pharmacophoric Groups in this compound
| Amino Acid Residue | Position | Key Contribution to Activity |
|---|---|---|
| Serine (Ser) | 1 | The N-terminal protonated amino group is critical for agonist activity. pnas.org |
| Phenylalanine (Phe) | 2 | The aromatic side chain is part of a key cluster for receptor activation. researchgate.net |
| Leucine (B10760876) (Leu) | 3 | Contributes to the overall peptide conformation and binding affinity. |
| Leucine (Leu) | 4 | Further enhances the hydrophobic interactions within the binding pocket. |
| Arginine (Arg) | 5 | The positively charged guanidinium (B1211019) group is crucial for receptor interaction and activation. researchgate.net |
Studies on this compound Receptor Binding Sites
Intracellular Signaling Pathways Mediated by this compound
Activation of PAR-1 by this compound triggers multiple downstream intracellular signaling pathways. As a G-protein-coupled receptor, PAR-1 can couple to various G proteins, including Gαq, Gαi, and Gα12/13. frontiersin.org
One of the well-documented pathways involves the activation of Phospholipase C (PLC), which is often observed in response to both thrombin and SFLLRN stimulation. ahajournals.org This leads to the generation of inositol (B14025) phosphates and subsequent intracellular calcium mobilization. nih.gov
Furthermore, PAR-1 activation by agonists like SFLLRN can induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically Extracellular signal-Regulated Kinases (ERK) and p38-MAPK. ahajournals.org The activation of these pathways is rapid, with maximal response often observed within minutes. ahajournals.org These signaling cascades play a role in various cellular processes, including proliferation. interchim.frahajournals.org
Receptor Coupling to Downstream Signal Transduction Cascades by this compound
Upon binding, this compound induces a conformational change in the receptor, enabling it to couple with and activate several families of heterotrimeric G-proteins. The specific G-proteins engaged can vary depending on the cell type and receptor expression levels, leading to the activation of multiple downstream signaling cascades. nih.govnih.gov PARs are known to couple with Gαq/11, Gα12/13, and Gαi/o subfamilies, as well as engaging G-protein-independent pathways via β-arrestins. ashpublications.orgfrontiersin.org
Gαq/11 Pathway: A primary signaling route for PARs involves coupling to Gαq/11 proteins. nih.gov This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgwjgnet.com IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). cas.czfrontiersin.org
Gα12/13 Pathway: PAR activation also leads to coupling with Gα12/13 proteins. nih.govmdpi.com This pathway stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. frontiersin.org Activated RhoA is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. nih.gov
Gαi/o Pathway: In certain cellular contexts, PAR1 can couple to inhibitory G-proteins of the Gαi/o family. nih.govfrontiersin.org Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. frontiersin.org Studies have shown that PAR1, but not PAR2, can form stable complexes with Gαo, Gαi1, and Gαi2. nih.gov
β-Arrestin Pathway: Beyond G-protein-dependent signaling, this compound-activated receptors can initiate signals through G-protein-independent mechanisms involving β-arrestins. cas.czashpublications.org Following receptor activation and phosphorylation, β-arrestins are recruited and can act as scaffolds, assembling and activating other signaling complexes, most notably the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2). cas.czashpublications.org
| G-Protein/Adapter | Primary Effector | Key Second Messengers/Downstream Kinases | Reference |
|---|---|---|---|
| Gαq/11 | Phospholipase C (PLC) | Inositol Triphosphate (IP3), Diacylglycerol (DAG), Ca2+, Protein Kinase C (PKC) | frontiersin.orgwjgnet.commybiosource.com |
| Gα12/13 | RhoGEFs | RhoA, Rho-Kinase | nih.govfrontiersin.orgmdpi.com |
| Gαi/o | Adenylyl Cyclase | ↓ cyclic AMP (cAMP) | frontiersin.orgfrontiersin.org |
| β-Arrestin | MAPK Cascade Scaffolding | ERK1/2 | cas.czashpublications.org |
Regulation of Cellular Functions by this compound-Activated Receptors
The diverse signaling cascades initiated by this compound translate into the regulation of a wide array of fundamental cellular processes. The integration of these signals determines the ultimate physiological or pathophysiological outcome in a given tissue.
Inflammation and Immune Response: PAR activation is a key component of inflammatory processes. mybiosource.com The signaling pathways can trigger the expression and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), amplifying the inflammatory response. mdpi.com PARs are expressed on numerous immune cells, including macrophages, mast cells, and T cells, where their activation modulates cell maturation, trafficking, and effector functions. mybiosource.comwikipedia.org
Cell Proliferation and Migration: The activation of MAPK/ERK and RhoA pathways by this compound plays a crucial role in cell growth and movement. wjgnet.com The ERK1/2 pathway is a well-established promoter of cell proliferation, while the Gα12/13-RhoA axis is central to the cytoskeletal rearrangements required for cell migration, a process critical in wound healing and cancer metastasis. nih.govwjgnet.com
Vascular Physiology: PARs are expressed on vascular endothelial and smooth muscle cells, where they contribute to the regulation of vascular tone, barrier integrity, and angiogenesis. wikipedia.orgwjgnet.com For instance, PAR activation can lead to endothelial barrier dysfunction through Rho-mediated cytoskeletal changes but also promote the formation of new blood vessels (angiogenesis) by stimulating the release of growth factors like Vascular Endothelial Growth Factor (VEGF). frontiersin.orgplos.org
Platelet Aggregation: In the context of hemostasis and thrombosis, PAR1 is a primary receptor for thrombin on human platelets. wikipedia.orgnih.gov Agonists like this compound can mimic this effect, inducing potent platelet shape change, secretion, and aggregation, which are critical events in the formation of a blood clot. wikipedia.org
| Cellular Function | Key Signaling Pathway(s) Involved | Physiological/Pathophysiological Outcome | Reference |
|---|---|---|---|
| Inflammation | Gαq/PLC/PKC, β-Arrestin/MAPK | Cytokine release, immune cell activation | mdpi.commybiosource.com |
| Cell Proliferation | β-Arrestin/ERK1/2 | Tissue growth and repair, tumor progression | wjgnet.com |
| Cell Migration | Gα12/13/RhoA | Wound healing, cancer metastasis | nih.govmybiosource.com |
| Vascular Responses | Gαq/Ca2+, Gα12/13/RhoA | Vasoregulation, angiogenesis, endothelial permeability | frontiersin.orgwjgnet.complos.org |
| Platelet Aggregation | Gαq/PLC/Ca2+ | Hemostasis, thrombosis | wikipedia.orgnih.gov |
Mechanisms of this compound Signal Termination at Proteinase-Activated Receptors
Although the proteolytic activation of PARs is an irreversible event, the resulting cellular signal is transient. interchim.fr This requires robust mechanisms for signal termination to prevent unabated signaling. The termination process for PARs activated by this compound involves a canonical multi-step process for GPCRs, primarily centered around receptor desensitization, internalization, and degradation.
Receptor Phosphorylation: Upon activation, the intracellular domains of the PAR, particularly the C-terminal tail, become substrates for G-protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKC. nih.gov These kinases phosphorylate specific serine and threonine residues on the receptor. nih.gov
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity docking site for β-arrestin proteins. ashpublications.orgnih.gov The binding of β-arrestin to the activated, phosphorylated receptor sterically hinders its interaction with G-proteins, effectively uncoupling the receptor from its primary signal transducers and desensitizing the G-protein-dependent pathways. ashpublications.org
Internalization: The receptor-β-arrestin complex acts as an adapter to recruit components of the endocytic machinery, such as clathrin and AP-2. This facilitates the internalization of the receptor from the plasma membrane into endosomal vesicles. mdpi.comresearchgate.net This sequestration physically removes the receptor from the cell surface, preventing further stimulation.
Degradation: Unlike many GPCRs which are recycled back to the cell surface after dephosphorylation, internalized PARs are often targeted for lysosomal degradation. mdpi.comnih.gov The receptor, and in some cases the associated β-arrestin, is trafficked through the endocytic pathway to lysosomes, where it is proteolytically degraded. researchgate.net This irreversible destruction of the receptor ensures a definitive termination of the signal and necessitates new protein synthesis to restore receptor expression on the cell surface.
In Vitro and Ex Vivo Biological Assays of H Ser Phe Leu Leu Arg Oh Activity
Assessment of H-Ser-Phe-Leu-Leu-Arg-OH-Induced Cellular Responses
The activation of Protease-Activated Receptors (PARs) is a critical process in platelet activation. interchim.fr Synthetic peptides that correspond to the tethered ligand motifs of PARs, such as this compound for PAR-1, are instrumental in studying these mechanisms. interchim.fr When human platelets are stimulated with PAR-1 activating peptides, they undergo a series of responses including shape change, degranulation, and aggregation. The activation of PAR-1 by its agonists leads to downstream signaling that can affect various cellular responses. cymitquimica.com
Human platelets co-express PAR-1 and PAR-4, which have different sensitivities to thrombin and result in different activation kinetics. interchim.fr PAR-1 activation is rapid and transient, occurring in response to low concentrations of thrombin, whereas PAR-4 activation is sustained and requires higher thrombin concentrations. interchim.fr Using peptides like this compound allows for the specific and direct investigation of PAR-1-mediated events. For instance, the related peptide TRAP-6 (H-Ser-Phe-Leu-Leu-Arg-Asn-OH) has been shown to stimulate human platelet aggregation with an EC50 of 0.8 μM. iscabiochemicals.com Expression of the degranulation marker CD62 (P-selectin) on the platelet surface is a commonly used indicator of platelet activation in these studies. nih.gov
Table 1: Examples of PAR-Activating Peptides and Their Function This table is interactive. You can sort and filter the data.
| Peptide Name | Sequence | Receptor Target | Observed Activity |
| This compound (TRAP-5/P5) | This compound | PAR-1 | Contractile activity in rat gastric muscle. pharmakonpress.gr |
| TRAP-6 | H-Ser-Phe-Leu-Leu-Arg-Asn-OH | PAR-1 | Stimulates human platelet aggregation. iscabiochemicals.com |
| TRAP-7 | H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH | PAR | Stimulates total inositol (B14025) phosphate (B84403) (IP) accumulation. chemicalbook.com |
| Human PAR-2 Activating Peptide | H-Ser-Leu-Ile-Gly-Lys-Val-OH | PAR-2 | Activates human PAR-2. interchim.fr |
Contractile Activity Measurements in Rat Gastric Longitudinal Muscle Bioassays with this compound
The peptide this compound, referred to as P5 in some studies, has been evaluated for its biological activity using rat gastric longitudinal muscle bioassays. pharmakonpress.gr This system is used to measure the contractile responses induced by various compounds. Research has shown that linear thrombin receptor-derived polypeptides, including P5 and its amidated version P5-NH2 (H-Ser-Phe-Leu-Leu-Arg-NH2), elicit contractile activity. pharmakonpress.gr
In comparative studies, cyclic analogues of P5 were synthesized and tested. One such study prepared cyclo-(Phe-Leu-Leu-Arg-εLys-Dap) and found it exhibited higher contractile activity than both P5-NH2 and its D-Phe counterpart. pharmakonpress.gr These findings suggest that the conformation of the peptide, in addition to the specific sequence, is crucial for its interaction with the receptor and subsequent biological response. pharmakonpress.gr The data underscores the importance of the Phe and Arg residues as key pharmacophoric groups, whose activity is enhanced by an adjacent free amino group, for achieving maximum contractile effect. pharmakonpress.gr A longer peptide containing the SFLLRN sequence has also been noted to have contractile effects on vascular and gastric smooth muscle. sigmaaldrich.com
Table 2: Comparative Contractile Activity of P5 and Analogues This table is interactive. You can sort and filter the data.
| Compound | Structure | Bioassay System | Relative Contractile Activity |
| This compound (P5) | Linear Peptide | Rat Gastric Longitudinal Muscle | Active. pharmakonpress.gr |
| H-Ser-Phe-Leu-Leu-Arg-NH2 (P5-NH2) | Linear Peptide Amide | Rat Gastric Longitudinal Muscle | Active. pharmakonpress.gr |
| cyclo-(Phe-Leu-Leu-Arg-εLys-Dap) | Cyclic Peptide | Rat Gastric Longitudinal Muscle | Higher activity than P5-NH2. pharmakonpress.gr |
| cyclo-(D-Phe-Leu-Leu-Arg-εLys-Dap) | Cyclic Peptide (D-Phe isomer) | Rat Gastric Longitudinal Muscle | Lower activity than its L-Phe counterpart. pharmakonpress.gr |
Mechanistic Studies Utilizing this compound as a Research Tool
The contractile forces generated by cells are a direct result of the dynamic remodeling of the actin cytoskeleton. marshall.edu The activation of PAR-1 by agonists such as this compound is known to induce significant cytoskeletal changes. Following receptor activation, signaling cascades are initiated that influence the organization of actin filaments. marshall.edu For example, in macrophages, stimulation of related receptors can cause marked cytoskeletal reorganization, including the formation of F-actin-rich pseudopodia, a process that is fundamental to cell migration. plos.org
In smooth muscle cells, the contractile apparatus, which includes actin and myosin, undergoes remodeling to generate and maintain force. marshall.edu The interaction between actin and myosin is regulated by signaling pathways that are often initiated by G-protein-coupled receptors like PAR-1. The use of this compound allows for the controlled study of these events, linking a specific receptor activation to the subsequent cytoskeletal dynamics and the generation of contractile force. marshall.edu
Investigation of Mechanochemical Transduction Pathways using this compound
This compound in Cell-Based Receptor Function Assays
This compound is a quintessential tool for cell-based assays designed to probe the function of PAR-1. interchim.fr Since it directly activates the receptor without the need for a protease, it allows for the decoupling of receptor activation from the broader effects of enzymes like thrombin. interchim.fr This specificity is crucial for dissecting the signaling pathways that are exclusively linked to PAR-1. interchim.fr
These assays are used to investigate various aspects of receptor function, including ligand binding, receptor activation, downstream signaling (such as calcium mobilization and inositol phosphate accumulation), and receptor regulation processes like desensitization and internalization. interchim.friscabiochemicals.comchemicalbook.com For instance, the internalization of PAR-1 is known to proceed via a clathrin-mediated process. interchim.fr By using this compound, researchers can trigger and study this process in a controlled manner, providing insights into the molecular machinery that governs receptor trafficking. interchim.frnih.gov
Structure Activity Relationship Sar Studies of H Ser Phe Leu Leu Arg Oh
Amino Acid Residue Contributions to H-Ser-Phe-Leu-Leu-Arg-OH Activity
The specific sequence of amino acids in this compound is critical for its activity, with each residue playing a distinct role in receptor binding and activation. The contribution of each residue is a combination of its side chain's physicochemical properties, such as hydrophobicity, charge, and size. mdpi.com
Serine (Ser) at position 1: The N-terminal serine provides a polar, hydroxyl-containing group. While some modifications at this position are tolerated, the presence of a small, polar residue is often important for initiating the correct conformational fold for receptor interaction.
Phenylalanine (Phe) at position 2: The aromatic side chain of phenylalanine is crucial for activity. It is believed to engage in hydrophobic and aromatic stacking interactions within a specific pocket of the PAR-1 receptor. researchgate.net
Arginine (Arg) at position 5: The C-terminal arginine residue is arguably one of the most critical for activity. Its positively charged guanidinium (B1211019) group is essential for forming a strong ionic interaction (a salt bridge) with a negatively charged residue, such as aspartic acid, on the extracellular loop of the PAR-1 receptor. researchgate.net This interaction is a primary anchor point for the peptide, and its absence or replacement with a neutral or negatively charged residue typically leads to a dramatic loss of potency.
Table 1: Postulated Contributions of Individual Amino Acid Residues in this compound
| Residue | Position | Key Property | Likely Contribution to Activity |
|---|---|---|---|
| Serine | 1 (N-Terminus) | Polar, Hydroxyl group | Provides hydrogen bonding capability and influences peptide conformation. |
| Phenylalanine | 2 | Aromatic, Hydrophobic | Engages in π-π stacking and hydrophobic interactions within the receptor binding pocket. researchgate.net |
| Leucine (B10760876) | 3 | Aliphatic, Hydrophobic | Contributes to the hydrophobic core, enhancing affinity for the receptor. csic.es |
| Leucine | 4 | Aliphatic, Hydrophobic | Reinforces hydrophobic interactions, crucial for stable receptor binding. csic.es |
| Arginine | 5 (C-Terminus) | Positively Charged, Basic | Forms a critical salt bridge with the receptor, anchoring the peptide for activation. researchgate.net |
Impact of N- and C-Terminal Modifications on this compound Potency
The terminal ends of a peptide—the N-terminal amine group (H-) and the C-terminal carboxylic acid group (-OH)—are key targets for modification to enhance potency and metabolic stability.
N-Terminal Modifications: Acetylation of the N-terminus (e.g., Ac-Ser-Phe-Leu-Leu-Arg-OH) is a common strategy. This modification neutralizes the positive charge of the N-terminal amine and can increase the peptide's resistance to degradation by aminopeptidases. nih.gov N-terminal acetylation can also promote the formation of helical structures by acting as a "capping" motif, which may stabilize a bioactive conformation. frontiersin.org
Table 2: Effects of Common Terminal Modifications on Peptide Properties
| Modification Type | Example Analogue | Key Change | Impact on Peptide Properties |
|---|---|---|---|
| None (Native) | This compound | Free N-terminal amine and C-terminal carboxyl. | Susceptible to degradation by exopeptidases. |
| N-Terminal Acetylation | Ac-Ser-Phe-Leu-Leu-Arg-OH | Neutralizes N-terminal positive charge. | Increases metabolic stability against aminopeptidases; may alter conformation. nih.govfrontiersin.org |
| C-Terminal Amidation | H-Ser-Phe-Leu-Leu-Arg-NH2 | Replaces C-terminal carboxyl with a neutral amide. | Increases metabolic stability against carboxypeptidases; often enhances receptor binding and potency. |
Stereochemical Influences on this compound Biological Activity
Biological systems are inherently chiral, and the stereochemistry of a peptide's constituent amino acids is fundamental to its activity. scribd.com Naturally occurring amino acids in this peptide are in the L-configuration. Replacing one or more of these with their D-enantiomers can have profound and often unpredictable effects on activity.
The introduction of a D-amino acid can:
Decrease or Abolish Activity: The precise three-dimensional arrangement of side chains is critical for fitting into the receptor's binding site. A D-amino acid will project its side chain in a different direction, potentially disrupting key interactions and preventing proper binding. For instance, studies on other peptides like leucine enkephalin have shown that replacing L-amino acids with their D-enantiomers can render the peptide inactive. washington.edu
Increase Potency and Stability: In some cases, a D-amino acid can orient a crucial side chain more favorably for receptor interaction than the native L-isomer. Furthermore, peptides containing D-amino acids are highly resistant to degradation by proteases, which are stereospecific for L-amino acids, thus significantly increasing the peptide's biological half-life.
Alter Receptor Selectivity or Function: Stereochemical changes can sometimes convert a receptor agonist into an antagonist or vice versa. Studies on the Arg-Phe-Phe motif have demonstrated that stereochemical modifications can shift a compound's activity profile from an antagonist to an agonist at certain receptors. nih.gov For example, replacing L-Ser with D-Ser at the N-terminus has been explored in similar tripeptides, yielding compounds with altered inhibitory profiles against various proteases. tandfonline.com
Table 3: Postulated Effects of Stereochemical Changes on this compound Activity
| Analogue Example | Stereochemical Change | Postulated Effect on Activity | Rationale |
|---|---|---|---|
| H-D-Ser -Phe-Leu-Leu-Arg-OH | L-Ser → D-Ser | Altered conformation and stability. tandfonline.com | D-amino acid at N-terminus can change peptide backbone turn and increase protease resistance. |
| H-Ser-D-Phe -Leu-Leu-Arg-OH | L-Phe → D-Phe | Likely significant loss of activity. | Disrupts the critical aromatic interaction within the receptor binding pocket. |
| H-Ser-Phe-Leu-Leu-D-Arg -OH | L-Arg → D-Arg | Likely significant loss of activity. | Misorients the essential positive charge, preventing the anchoring salt bridge formation. |
Effects of Cyclization on this compound Receptor Engagement
Linear peptides like this compound are conformationally flexible in solution. While this flexibility allows them to adopt the necessary shape upon binding, it comes at an entropic cost, which can limit binding affinity. Cyclization is a chemical strategy used to constrain the peptide's conformation, which can have several beneficial effects. google.com
Cyclic peptides can be formed in various ways, such as by creating an amide bond between the N-terminus and the C-terminus (head-to-tail cyclization). thieme-connect.de For this peptide, this would result in cyclo(Ser-Phe-Leu-Leu-Arg).
The primary effects of cyclization include:
Conformational Rigidity: Cyclization locks the peptide into a more defined three-dimensional structure. If this constrained conformation is close to the active "bound" conformation, receptor binding affinity and potency can be dramatically increased. researchgate.net
Enhanced Stability: Cyclic peptides are generally much more resistant to degradation by exopeptidases, which require a free terminus to act. frontiersin.org This leads to a longer duration of action.
Improved Receptor Selectivity: By locking the peptide into a specific shape, cyclization can improve its selectivity for a particular receptor subtype, as the rigid structure may not fit well into the binding sites of other receptors.
However, if the cyclic structure forces the peptide into a conformation that is unfavorable for binding, a significant loss of activity will occur. google.com Therefore, the success of cyclization is highly dependent on the resulting structure.
Table 4: Comparison of Linear vs. Cyclic Peptide Characteristics
| Peptide Form | Key Structural Feature | Potential Impact on Receptor Engagement |
|---|---|---|
| Linear (this compound) | Conformationally flexible; free termini. | High entropic penalty upon binding; susceptible to exopeptidase degradation. |
| Cyclic (e.g., Cyclo(Ser-Phe-Leu-Leu-Arg)) | Conformationally constrained; no free termini. | Lower entropic cost for binding, potentially increasing affinity; enhanced metabolic stability. researchgate.netgoogle.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | SFLLR, SFLLR-OH, TRAP-5 |
| H-Thr-Phe-Leu-Leu-Arg-NH2 | Thre-Phe-Leu-Leu-Arg-amide |
| H-D-Ser-Phe-Arg-OH | D-Ser-Phe-Arg |
| Leucine enkephalin | L-Tyr-Gly-Gly-L-Phe-L-Leu |
| Ac-Ser-Phe-Leu-Leu-Arg-OH | Acetyl-Ser-Phe-Leu-Leu-Arg |
| H-Ser-Phe-Leu-Leu-Arg-NH2 | Ser-Phe-Leu-Leu-Arg-amide |
| Cyclo(Ser-Phe-Leu-Leu-Arg) | Cyclic SFLLR |
| Aspartic acid | Asp, D |
| Serine | Ser, S |
| Phenylalanine | Phe, F |
| Leucine | Leu, L |
Advanced Research Perspectives and Future Directions for H Ser Phe Leu Leu Arg Oh
Development of Novel H-Ser-Phe-Leu-Leu-Arg-OH-Based Research Probes
To enhance the utility of this compound in modern molecular and cellular biology, significant efforts are being directed towards the creation of novel research probes. These probes are designed to facilitate the visualization, quantification, and functional analysis of its interactions with PAR1 and other potential binding partners. Key strategies in this area include fluorescent labeling and biotinylation.
Fluorescent Labeling: The covalent attachment of fluorescent dyes to this compound allows for direct visualization of the peptide's localization and dynamics in living cells and tissues. sb-peptide.comjpt.com These fluorescently-tagged probes are instrumental in a variety of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) studies. biosyn.comlubio.ch The choice of fluorophore is critical and is determined by the specific experimental requirements, such as desired wavelength, quantum yield, and photostability. Commonly used dyes for peptide labeling include fluorescein (B123965) derivatives like FAM and FITC, rhodamine derivatives such as TAMRA, and cyanine (B1664457) dyes like Cy3 and Cy5. sb-peptide.comjpt.com The attachment of these dyes can be achieved at specific sites within the peptide, such as the N-terminus or the side chain of an amino acid like lysine, through chemical reactions like amide bond formation. biosyn.combiosyntan.de
Biotinylation: The conjugation of biotin (B1667282) to this compound creates a high-affinity tag for purification and detection. Biotinylated probes can be used in conjunction with streptavidin-conjugated reporters (e.g., enzymes, fluorophores) for various assays, including ELISA and Western blotting. chemimpex.com This approach is also invaluable for affinity purification of the peptide's binding partners from complex biological samples, a crucial step in identifying novel protein-protein interactions. chemimpex.comgoogle.com
The development of these probes is not without challenges, as the addition of a label can potentially alter the peptide's biological activity. Therefore, careful design and validation are necessary to ensure that the modified peptide retains its ability to bind and activate its target receptor. sigmaaldrich.com
Table 1: Examples of Modifications for this compound-Based Research Probes
| Modification Type | Label/Tag | Potential Applications | Key Considerations |
|---|---|---|---|
| Fluorescent Labeling | FITC, FAM, TAMRA, Cy3, Cy5, Alexa Fluor | Fluorescence microscopy, flow cytometry, FRET, in-vivo imaging | Potential for altered bioactivity, photostability of the dye |
| Biotinylation | Biotin | Affinity purification, ELISA, Western blotting, targeted drug delivery | Steric hindrance from the biotin tag, ensuring accessibility for streptavidin binding |
| Radiolabeling | 99mTc, 18F | PET, SPECT imaging | Handling of radioactive materials, short half-life of isotopes |
| Photoaffinity Labeling | Benzophenone, Diazirine | Covalent crosslinking to receptors, identification of binding sites | UV-induced crosslinking efficiency, potential for non-specific labeling |
Integration of this compound Studies into Systems Biology Approaches
Systems biology aims to understand the broader context of biological processes by studying the interactions between various components of a cell or organism. The integration of this compound research into systems biology provides a more holistic view of its effects beyond the activation of a single receptor.
Protein-Protein Interaction Networks: A key application is the elucidation of the protein-protein interaction (PPI) network associated with PAR1 activation by this compound. Techniques such as tandem affinity purification coupled with mass spectrometry (TAP-MS) can be employed to identify proteins that interact directly or indirectly with the activated receptor. nih.gov By using a tagged version of the peptide or the receptor, researchers can pull down entire protein complexes for analysis, revealing the downstream signaling machinery and regulatory proteins involved. nih.gov This can help to construct comprehensive interaction maps that illustrate the broader cellular response to PAR1 activation. nih.gov
Quantitative Proteomics: Quantitative proteomics allows for the global analysis of changes in protein expression and post-translational modifications following cellular stimulation with this compound. boku.ac.atohio-state.edu Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ) can be used to compare the proteomes of treated and untreated cells. This can uncover widespread changes in protein levels that are indicative of the cellular pathways and biological processes modulated by the peptide, offering insights into its role in complex phenomena like inflammation and tissue repair. nih.gov
By integrating data from these high-throughput approaches, researchers can build computational models of the signaling networks influenced by this compound, leading to a more comprehensive understanding of its physiological and pathological roles. nih.gov
Emerging Methodologies for this compound-Related Investigations
The study of this compound and its interactions is continuously evolving with the advent of new and advanced research methodologies.
Advanced Imaging Techniques: Beyond conventional fluorescence microscopy, advanced imaging techniques are providing unprecedented spatial and temporal resolution for visualizing the effects of this compound. nih.govcuanschutz.edubofas.org.ukb-s-h.org.uk Super-resolution microscopy, for instance, can overcome the diffraction limit of light to visualize the clustering of PAR1 receptors on the cell surface upon peptide binding. Furthermore, techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), when used with radiolabeled versions of the peptide, can enable non-invasive in vivo imaging of receptor distribution and activity in whole organisms. nih.gov
Computational Modeling and Simulation: Computational approaches are becoming increasingly powerful in predicting and analyzing peptide-protein interactions. nih.govnih.gov Molecular docking simulations can predict the binding pose of this compound within the PAR1 binding pocket, providing insights into the specific amino acid residues that are crucial for their interaction. austinpublishinggroup.com Molecular dynamics simulations can further explore the conformational changes in the receptor upon peptide binding and activation. These in silico methods can guide the rational design of more potent or selective peptide analogs and help interpret experimental data.
High-Throughput Screening (HTS) Assays: High-throughput screening platforms are being developed to rapidly screen large libraries of compounds for their ability to modulate PAR1 activity, using this compound as a reference agonist. nih.govpharmaron.com These assays can be based on various readouts, including fluorescence polarization, reporter gene activation, or measurements of second messengers like calcium. nih.gov HTS is crucial for the discovery of novel small molecules or peptides that can act as either agonists or antagonists of PAR1, which could have therapeutic potential.
Table 2: Emerging Methodologies in this compound Research
| Methodology | Description | Potential Insights |
|---|---|---|
| Advanced Imaging | Techniques like super-resolution microscopy, PET, and SPECT. nih.govbofas.org.uknih.gov | High-resolution visualization of receptor dynamics and in vivo distribution. |
| Computational Modeling | Molecular docking and molecular dynamics simulations. nih.govnih.gov | Prediction of binding modes and rational design of peptide analogs. |
| High-Throughput Screening | Automated platforms for testing large compound libraries. nih.govpharmaron.com | Discovery of novel modulators of the target receptor. |
| Mass Spectrometry-based Proteomics | Quantitative analysis of protein expression and modifications. boku.ac.atohio-state.edu | Global view of cellular responses to peptide stimulation. |
Q & A
Basic: What experimental protocols are recommended for synthesizing H-Ser-phe-leu-leu-arg-OH with high purity?
Answer:
Solid-phase peptide synthesis (SPPS) is the standard method, with Fmoc/t-Bu chemistry preferred for minimizing side reactions. Key steps include:
- Resin selection : Use Wang resin for C-terminal carboxylate anchoring.
- Coupling efficiency : Monitor via Kaiser test or HPLC .
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Cleavage : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2–4 hours.
Critical validation : Confirm purity (>95%) via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and mass spectrometry (ESI-MS) .
Basic: How do researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Answer:
Contradictions often arise from variations in:
- Assay conditions (e.g., buffer pH, temperature, cell line viability).
- Peptide handling (e.g., oxidation due to improper storage).
Methodological solution : - Standardization : Adopt protocols from the Journal of Biological Chemistry’s peptide bioactivity guidelines.
- Control experiments : Include a reference peptide (e.g., bradykinin) to normalize inter-lab variability.
- Meta-analysis : Use tools like PRISMA to systematically compare datasets .
Advanced: What computational models are suitable for predicting the tertiary structure of this compound in aqueous environments?
Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P) are optimal. Steps include:
Initial structure : Generate via PEP-FOLD2.
Force field : Apply CHARMM36m for peptide bonds.
Simulation parameters : 100 ns trajectories, NPT ensemble, 310 K.
Validation : Compare with circular dichroism (CD) spectra for α-helix/β-sheet content .
Advanced: How can researchers optimize this compound for cell permeability in in vitro neurobiological studies?
Answer:
Strategies include:
- Lipidation : Add palmitoyl groups to the N-terminus to enhance membrane penetration.
- Carrier systems : Use cell-penetrating peptides (CPPs) like TAT conjugated via a disulfide linker.
Validation : Measure intracellular uptake via confocal microscopy (FITC-labeled peptide) and quantify with flow cytometry .
Advanced: What statistical frameworks are recommended for analyzing dose-response relationships of this compound in receptor-binding assays?
Answer:
Use nonlinear regression models (e.g., GraphPad Prism):
- Model selection : Four-parameter logistic curve (EC50, Hill slope, top/bottom plateaus).
- Outlier handling : Apply Grubbs’ test (α=0.05).
- Reproducibility : Report 95% confidence intervals and ≥3 biological replicates.
Data contradiction mitigation : Perform sensitivity analysis to identify assay-specific variables (e.g., ligand depletion artifacts) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s secondary structure?
Answer:
- Circular Dichroism (CD) : Far-UV range (190–250 nm) to detect α-helix (minima at 208/222 nm) and β-sheet (215 nm).
- FTIR : Amide I band (1600–1700 cm⁻¹) deconvolution for quantitative secondary structure analysis.
Best practice : Perform measurements in phosphate buffer (pH 7.4) and subtract solvent baselines .
Advanced: How should researchers design a study to investigate this compound’s proteolytic stability in serum?
Answer:
Experimental design :
- Incubation : 1 mg/mL peptide in human serum (37°C, 0–24 hrs).
- Sampling : Quench with 10% TCA at intervals (0, 1, 3, 6, 24 hrs).
- Analysis : LC-MS/MS to quantify intact peptide and degradation products.
Data interpretation : Calculate half-life (t½) using first-order kinetics. Compare with D-amino acid substitutions for stability enhancement .
Advanced: What are the best practices for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?
Answer:
- Animal model standardization : Use age-/weight-matched cohorts (e.g., Sprague-Dawley rats).
- Dosing : Administer via IV bolus (1 mg/kg) and collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24 hrs.
- Analytical rigor : Validate ELISA or LC-MS/MS assays with LLOQ ≤1 ng/mL.
Documentation : Adhere to ARRIVE guidelines for in vivo reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
